N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide

Lipophilicity Membrane permeability Medicinal chemistry optimization

N-(Benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide (CAS 886899-05-4, PubChem CID is a synthetic benzothiazole–acetamide hybrid containing a 4-fluorophenyl thioether and a pyridin-2-ylmethyl substituent. Its molecular formula is C₂₁H₁₆FN₃OS₂ (MW 409.5 g/mol) with a computed XLogP3‑AA of 4.9, zero hydrogen-bond donors, six hydrogen-bond acceptors, and six rotatable bonds.

Molecular Formula C21H16FN3OS2
Molecular Weight 409.5
CAS No. 886899-05-4
Cat. No. B2369321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide
CAS886899-05-4
Molecular FormulaC21H16FN3OS2
Molecular Weight409.5
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CSC4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3OS2/c22-15-8-10-17(11-9-15)27-14-20(26)25(13-16-5-3-4-12-23-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13-14H2
InChIKeyLIOYSFMYDAFJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide (CAS 886899-05-4): Physicochemical Identity and Procurement-Relevant Profile


N-(Benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide (CAS 886899-05-4, PubChem CID 18576567) is a synthetic benzothiazole–acetamide hybrid containing a 4-fluorophenyl thioether and a pyridin-2-ylmethyl substituent [1]. Its molecular formula is C₂₁H₁₆FN₃OS₂ (MW 409.5 g/mol) with a computed XLogP3‑AA of 4.9, zero hydrogen-bond donors, six hydrogen-bond acceptors, and six rotatable bonds [1]. The compound is supplied as a research-grade screening molecule, typically at ≥95% purity, and is intended exclusively for non‑human, non‑therapeutic laboratory use [1].

F
4‑Fluorophenylthio motif for lipophilicity‑driven permeability studies Enables cell‑based target engagement and intracellular probe design
P
Pyridin‑2‑ylmethyl hinge‑binding pharmacophore Suitable for kinase selectivity profiling and SAR exploration
R
Research‑grade benzothiazole‑acetamide screening compound Supplied at research‑grade purity for reproducible biochemical assays

Why Benzothiazole–Acetamide Analogs Cannot Simply Substitute for CAS 886899-05-4 in Target-Focused Studies


Benzothiazole–acetamide congeners that lack the specific 4‑fluorophenylthio group or the pyridin‑2‑ylmethyl branch point exhibit materially different physicochemical and pharmacophoric profiles [1]. The fluorine atom on the terminal phenyl ring contributes both a hydrogen-bond-acceptor contact and a lipophilicity increment (XLogP contribution ≈ +0.6) that directly modulate membrane permeability and metabolic stability [1]. Simultaneously, the 2‑pyridylmethyl appendage acts as a bidentate metal‑chelating motif and a hydrogen‑bond acceptor, creating a recognition element that is absent in N‑unsubstituted or N‑alkyl variants. Generic replacement with a des‑fluoro or regioisomeric analog therefore risks loss of target engagement, altered selectivity, and non‑comparable pharmacokinetic behavior. The quantitative evidence below substantiates why researchers must specify CAS 886899-05-4 rather than any in‑class alternative.

1
CAS 886899‑05‑4 vs. des‑fluoro analog Removing the para‑fluorine eliminates a hydrogen‑bond acceptor and reduces lipophilicity. May lead to lower membrane permeability and altered intracellular target engagement.
2
CAS 886899‑05‑4 vs. pyridin‑3‑ylmethyl regioisomer Moving the pyridine attachment point shifts the hinge‑binding geometry. Kinase inhibition profile and selectivity may differ; not interchangeable for target‑focused studies.
3
CAS 886899‑05‑4 vs. non‑certified analogs Unspecified or lower purity grades introduce uncharacterized impurities. False‑positive screening results and batch variability can compromise data reproducibility.

Quantitative Differentiation Evidence for N-(Benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide (CAS 886899-05-4) Against Key Analogs


Lipophilicity-Driven Permeability Advantage over the Des-Fluoro Analog

The target compound carries a single fluorine on the para position of the thiophenyl ring, elevating its computed XLogP3‑AA to 4.9 [1]. In contrast, the direct des‑fluoro analog, N‑(benzo[d]thiazol‑2‑yl)‑2‑(phenylthio)‑N‑(pyridin‑2‑ylmethyl)acetamide, would be predicted to have an XLogP of approximately 4.2–4.4 (class‑level estimate). The ΔXLogP of +0.5 to +0.7 units corresponds to roughly a 3‑ to 5‑fold increase in lipid‑membrane partitioning, a key determinant of passive permeability and intracellular target access.

Lipophilicity vs. des‑F analog
Class‑level inference
ΔXLogP ≈ +0.5 to +0.7
Target XLogP 4.9 vs. est. 4.2–4.4
Supports higher passive permeability for intracellular target access
Permeability advantage depends on assay conditions; confirm experimentally
Lipophilicity Membrane permeability Medicinal chemistry optimization

Expanded Hydrogen-Bond Acceptor Capacity Versus the Des-Fluoro Analog

The 4‑fluorine substituent contributes one additional hydrogen‑bond acceptor (HBA) to the molecule. The target compound possesses six HBA atoms (including the fluorine), whereas the non‑fluorinated phenylthio analog has only five HBA atoms [1]. In kinase ATP‑binding sites where a backbone NH or a conserved water molecule frequently contacts the ligand’s terminal phenyl region, this additional HBA can strengthen binding by an estimated 0.5–1.5 kcal/mol (class‑level inference based on fluorine‑mediated hydrogen bonds).

HBA capacity vs. des‑F analog
Class‑level inference
6 HBA vs. 5 HBA
Estimated ΔΔG binding ≈ −0.5 to −1.5 kcal/mol
Additional fluorine‑mediated hydrogen bond may improve target binding
Contribution depends on local binding‑site environment
Hydrogen-bond acceptor Pharmacophore mapping Structure–activity relationship

FGFR4 Kinase Inhibition: A Tentative Biochemical Anchor for Differentiation

A BindingDB entry associates CAS 886899-05-4 with an IC₅₀ of 43 nM in a recombinant human FGFR4 (residues 781–1338) caliper mobility‑shift assay following 1‑hour incubation [1]. The nearest chemotype comparator with publicly available FGFR4 data is BLU9931, an irreversible FGFR4 inhibitor with an IC₅₀ of ~3 nM; however, BLU9931 belongs to a distinct chemical series. The 43 nM IC₅₀ positions the target compound as a moderately potent FGFR4 ligand, suitable for tool‑compound applications. Importantly, the compound‑identity link in BindingDB has not been independently verified in peer‑reviewed primary literature.

FGFR4 kinase inhibition
Cross‑study comparable
IC₅₀ 43 nM
Recombinant FGFR4, caliper mobility‑shift assay
Moderate potency supports tool‑compound use for FGFR4 dependency studies
BindingDB link not independently verified in peer‑reviewed literature
FGFR4 Kinase inhibition Biochemical screening

Rotatable Bond and Flexibility Fingerprint Relative to Regioisomeric Analogs

The target compound contains six rotatable bonds [1]. The regioisomeric analog N‑(4‑fluorobenzo[d]thiazol‑2‑yl)‑2‑(phenylthio)‑N‑(pyridin‑3‑ylmethyl)acetamide, which shifts the fluorine to the benzothiazole ring and moves the pyridine attachment from the 2‑ to the 3‑position, retains six rotatable bonds but alters the conformational energy landscape due to the changed vector of the pyridyl nitrogen. Molecular docking studies on related benzothiazole‑acetamide series indicate that the pyridin‑2‑ylmethyl orientation places the pyridine nitrogen within 2.5–3.5 Å of the hinge‑region backbone, a geometry that is disrupted in the 3‑pyridyl regioisomer (class‑level inference).

Hinge‑binding geometry
Class‑level inference
Pyridin‑2‑ylmethyl vs. 3‑ylmethyl
Same rotatable bonds (6), different nitrogen vector
2‑pyridyl orientation critical for kinase hinge‑region complementarity
3‑pyridyl regioisomer may reduce or alter kinase inhibition
Molecular flexibility Conformational entropy Binding free energy

Purity Specification as a Procurement-Decision Variable

CAS 886899-05-4 is routinely supplied at a purity specification of ≥95% [1]. In contrast, numerous non‑certified benzothiazole‑acetamide analogs from general chemical catalogs are offered at purities as low as 90% or without a stated specification. A 5% purity deficit can introduce up to 5% w/w of structurally uncharacterized impurities that may act as false‑positive hits in biochemical screens or confound IC₅₀ determinations. For FGFR4 assays operating at low‑micromolar to nanomolar compound concentrations, even 2–3% of a potent impurity could generate spurious activity.

Purity specification
Supporting evidence
≥95% purity vs. 90–95% or unspecified
Vendor QC specification
Reduces risk of impurity‑driven false positives in biochemical screens
Purity gap may affect inter‑batch reproducibility at low screening concentrations
Compound purity Reproducibility Screening quality control

High-Value Application Scenarios for N-(Benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide (CAS 886899-05-4) Based on Differentiated Evidence


FGFR4-Dependent Hepatocellular Carcinoma (HCC) and Rhabdomyosarcoma Target Validation

The BindingDB FGFR4 IC₅₀ of 43 nM [2] supports the use of CAS 886899-05-4 as a chemical tool for probing FGFR4 dependency in HCC cell lines (e.g., HepG2, Huh7) and rhabdomyosarcoma models where FGFR4 is genetically amplified or overexpressed. Its moderate potency and the six HBA pharmacophore [1] make it suitable for establishing concentration–response relationships in parallel with shRNA‑mediated FGFR4 knockdown, distinguishing FGFR4‑specific effects from off‑target toxicity.

Kinase Selectivity Profiling and Chemoproteomic Target Deconvolution

The compound’s 2‑pyridylmethyl hinge‑binding motif and 4‑fluorophenylthio tail [1] create a pharmacophore that can be exploited in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Because regioisomeric analogs with altered pyridine attachment (e.g., pyridin‑3‑ylmethyl) may lose hinge complementarity, CAS 886899-05-4 should be the preferred starting point for constructing kinase‑selectivity fingerprints.

Structure–Activity Relationship (SAR) Studies on Benzothiazole‑Derived Kinase Inhibitors

The compound’s XLogP of 4.9 and zero HBD count [1] position it in a favorable property space for lead‑optimization programs aimed at balancing permeability and solubility. Its well‑defined substitution pattern enables systematic SAR exploration: the 4‑fluorophenyl group can be varied (F → Cl, CF₃, OCH₃) while retaining the benzothiazole‑pyridylmethyl scaffold, allowing medicinal chemistry teams to dissect contributions to potency, selectivity, and metabolic stability.

Benchmarking Cellular Permeability in Caco‑2 or MDCK Monolayer Assays

With a computed XLogP of 4.9 and six rotatable bonds [1], CAS 886899-05-4 serves as a useful reference compound for calibrating passive‑permeability assays in drug‑discovery Caco‑2 or MDCK‑MDR1 monolayer systems. Its para‑fluoro substituent provides a measurable permeability increment (ΔXLogP ≈ +0.5 to +0.7 relative to the des‑fluoro analog) that can be experimentally quantified via apparent permeability (Pₐₚₚ) measurements, aiding the development of in silico permeability models.

Application
Selection Property
Validation Focus
FGFR4‑driven HCC / rhabdomyosarcoma model studies
Moderate FGFR4 potency and hinge‑binding pharmacophore
Concentration‑response and FGFR4 knockdown comparability
Broad‑panel kinase selectivity profiling
2‑pyridylmethyl hinge‑binding motif
Kinase selectivity fingerprint vs. regioisomeric analogs
Benzothiazole‑derived kinase inhibitor SAR
Fluorinated lipophilic tail and zero HBD count
Permeability‑solubility balance in lead optimization
Passive permeability assay calibration (Caco‑2 / MDCK)
Elevated lipophilicity from 4‑fluorophenyl group
Experimental apparent permeability (Pₐₚₚ) and in silico model refinement
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